Differential CYP Enzyme Inhibition Profile: CYP3A4 vs. CYP2E1 Selectivity Assessment
Methyl 3-(1,3-oxazol-5-yl)benzoate demonstrates differential inhibitory activity against major cytochrome P450 isoforms. In human liver microsome assays, the compound exhibited an IC50 of 5.49 µM (5.49E+3 nM) against CYP3A4 using midazolam as substrate, compared to an IC50 of 50 µM (5.00E+4 nM) against CYP2E1 using chlorzoxazone as substrate [1]. This represents an approximately 9.1-fold selectivity for CYP3A4 inhibition over CYP2E1 inhibition, a quantitative differentiation that informs the compound's suitability for applications where CYP3A4-mediated metabolism profiling is prioritized.
| Evidence Dimension | CYP enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 5.49 µM; CYP2E1 IC50 = 50 µM |
| Comparator Or Baseline | Within-compound comparison across CYP isoforms |
| Quantified Difference | 9.1-fold higher potency against CYP3A4 relative to CYP2E1 |
| Conditions | Human liver microsomes; CYP3A4 assay with midazolam substrate (5 min preincubation, LC-MS/MS); CYP2E1 assay with chlorzoxazone substrate (5 min preincubation, LC-MS/MS) |
Why This Matters
This differential CYP inhibition profile enables researchers to select this compound specifically for CYP3A4-focused metabolism studies while minimizing confounding CYP2E1-mediated effects.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913) - Cytochrome P450 Inhibition Data. Amgen/ChEMBL curated dataset. View Source
